molecular formula C18H15FN2OS B6042676 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B6042676
M. Wt: 326.4 g/mol
InChI Key: ZUMXYSLKWSXLGJ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that belongs to the thiazole family. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, which is a programmed cell death. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis. Additionally, 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function.
Biochemical and physiological effects:
2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been found to exhibit potent biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit acetylcholinesterase activity. Additionally, 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been found to possess antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Additionally, it exhibits potent antitumor activity and possesses antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, the compound also has some limitations. It is not water-soluble, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for the study of 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one. One potential direction is the development of new antibiotics based on the compound's antimicrobial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one, which may lead to the development of new cancer treatments and therapies for Alzheimer's disease. Finally, future studies may focus on improving the water solubility of the compound to expand its use in various research applications.

Synthesis Methods

2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline, 4-fluorobenzaldehyde, and 2-mercaptobenzothiazole. The reaction is carried out in the presence of a suitable solvent and catalyst. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one.

Scientific Research Applications

2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMXYSLKWSXLGJ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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